molecular formula C6H5NaO4 B1592686 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt CAS No. 70145-54-9

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Cat. No.: B1592686
CAS No.: 70145-54-9
M. Wt: 164.09 g/mol
InChI Key: XDGSAVMIBSOBNL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of kojic acid, which is widely recognized for its ability to chelate metal ions and its use in cosmetic and pharmaceutical formulations.

Scientific Research Applications

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has a wide range of scientific research applications:

    Chemistry: The compound is used as a chelating agent in coordination chemistry. It forms stable complexes with metal ions, which are studied for their structural and functional properties.

    Biology: In biological research, the compound is used to study metal ion homeostasis and its effects on cellular processes. It is also investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: The compound’s ability to chelate metal ions makes it a candidate for treating metal overload disorders, such as iron overload in thalassemia patients. It is also explored for its potential in wound healing and skin lightening formulations.

    Industry: In the industrial sector, the compound is used in the production of cosmetics, pharmaceuticals, and food additives. Its metal-chelating properties are utilized in various formulations to enhance product stability and efficacy.

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

This compound acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production .

Biochemical Pathways

The action of this compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, leading to a lightening of skin color .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of this compound’s action is the inhibition of tyrosinase activity . On a cellular level, this results in decreased melanin production in melanocytes, the cells responsible for melanin synthesis . The overall effect is a lightening of skin color .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its stability may decrease during long-term storage . Additionally, its efficacy as a tyrosinase inhibitor may be affected by the pH of the environment . At low pH, it coordinates efficiently with metal ions, while at basic pH, it exists in a different form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the reaction of kojic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where kojic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the sodium salt of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are conducted under controlled temperatures and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

    Deferiprone: A well-known iron chelator used in the treatment of iron overload disorders.

    Kojic Acid: The parent compound of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, known for its skin-lightening properties.

    Hydroxypyridinones: A class of compounds with similar chelating properties and applications in metal ion homeostasis.

Uniqueness

This compound is unique due to its enhanced stability and solubility compared to its parent compound, kojic acid. The sodium salt form improves its bioavailability and efficacy in various applications. Additionally, its ability to form stable complexes with a wide range of metal ions makes it a versatile compound for research and industrial use.

Properties

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSAVMIBSOBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990380
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70145-54-9
Record name 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
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